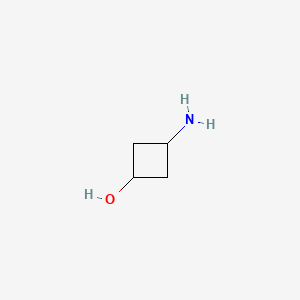

3-Aminocyclobutanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUZCHOYSPEHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Aminocyclobutanol: A Technical Guide to a Versatile Scaffolding Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacological and pharmacokinetic properties is perpetual. Among these, strained carbocyclic systems have garnered significant interest. 3-Aminocyclobutanol, a bifunctional cycloalkane, has emerged as a particularly valuable building block. Its unique three-dimensional structure and the stereochemical relationship between its amino and hydroxyl groups offer a powerful tool for navigating and optimizing chemical space. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, tailored for professionals engaged in chemical research and drug discovery.

Molecular Structure and Stereochemistry: The Foundation of Function

The cyclobutane ring of this compound is not planar but exists in a puckered conformation to alleviate torsional strain.[1][2] This inherent three-dimensionality is a key feature that medicinal chemists leverage to create non-planar molecules, which often exhibit improved binding affinities and solubility profiles compared to their flat, aromatic counterparts.[1]

The positioning of the amino and hydroxyl groups at the 1 and 3 positions gives rise to two diastereomers: cis-3-aminocyclobutanol and trans-3-aminocyclobutanol. The spatial orientation of these functional groups is critical, as it dictates how a molecule can interact with a biological target. The ability to selectively synthesize either the cis or trans isomer allows for precise control over the pharmacophore's geometry, which is crucial for structure-activity relationship (SAR) studies.[3]

Caption: Chemical structures of cis- and trans-3-aminocyclobutanol.

Physicochemical Properties

The physicochemical properties of this compound and its common salt form are summarized below. These properties are fundamental for its application in synthesis and drug formulation.

| Property | Value | Source |

| Molecular Formula | C4H9NO | [4] |

| Molecular Weight | 87.12 g/mol | [4] |

| Appearance | Varies (often supplied as hydrochloride salt) | N/A |

| Melting Point | Data not consistently available for free base | N/A |

| Boiling Point | Data not consistently available for free base | N/A |

| Solubility | Soluble in water and polar organic solvents | General Knowledge |

| pKa (amine) | ~9-10 (estimated) | General Knowledge |

| pKa (alcohol) | ~16-18 (estimated) | General Knowledge |

Note: Properties can vary depending on the isomeric form and whether it is the free base or a salt.

Synthesis of this compound Stereoisomers

The controlled synthesis of the cis and trans isomers of this compound is crucial for their application in medicinal chemistry. Various synthetic routes have been developed, often starting from commercially available cyclobutane derivatives.

A General Synthetic Approach

A common strategy involves the reduction of a 3-aminocyclobutanone precursor, where the choice of reducing agent can influence the stereochemical outcome. Another approach is the stereospecific conversion of one isomer to another, for instance, via a Mitsunobu reaction.[5]

Example Protocol: Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Reaction [5]

This protocol outlines a conceptual pathway based on established chemical transformations.

-

Starting Material: cis-3-(Dibenzylamino)cyclobutanol. The dibenzyl groups serve as protecting groups for the amine.

-

Mitsunobu Reaction: The cis-alcohol is treated with a carboxylic acid (e.g., benzoic acid), triphenylphosphine (PPh3), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with an inversion of stereochemistry at the alcohol-bearing carbon, converting the cis-alcohol to a trans-ester.

-

Hydrolysis: The resulting trans-ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield trans-3-(dibenzylamino)cyclobutanol.

-

Deprotection: The dibenzyl protecting groups are removed via catalytic hydrogenation (e.g., using palladium on carbon or palladium hydroxide with a hydrogen source) to afford the final product, trans-3-aminocyclobutanol.[5]

Caption: Conceptual workflow for the synthesis of trans-3-aminocyclobutanol.

Key Reactions and Reactivity

The bifunctional nature of this compound allows for a wide range of chemical transformations:

-

N-Acylation/Alkylation: The primary amine is readily acylated or alkylated to introduce various substituents.

-

O-Alkylation/Esterification: The hydroxyl group can be converted to ethers or esters.

-

Bifunctional Derivatization: Both the amino and hydroxyl groups can be functionalized, allowing for the creation of constrained linkers or complex scaffolds.

The reactivity of these functional groups is generally predictable, following standard organic chemistry principles. However, the strained cyclobutane ring can influence reaction rates and regioselectivity in some cases.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of the cyclobutane ring make it a valuable motif in drug design.[1][6] It can act as a conformationally restricted linker, a bioisosteric replacement for other groups, and a means to access three-dimensional chemical space.[3]

Advantages of Incorporating a Cyclobutane Ring:

-

Conformational Rigidity: The puckered nature of the cyclobutane ring limits the molecule's conformational freedom, which can reduce the entropic penalty upon binding to a biological target and lead to increased potency.[2][3]

-

Improved Metabolic Stability: Compared to linear alkyl chains, the cyclobutane core is often more resistant to metabolic degradation, potentially extending a drug's half-life.[1][3]

-

Vectorial Orientation of Substituents: The defined stereochemistry of 1,3-disubstituted cyclobutanes allows for precise positioning of pharmacophoric groups to optimize interactions with a target.[1][3]

-

Bioisosterism: The cyclobutane ring can serve as a non-classical bioisostere for other functionalities, such as gem-dimethyl groups or even aromatic rings, to modulate physicochemical properties like lipophilicity and solubility.[1][3]

This compound and its derivatives have been incorporated into a variety of drug candidates targeting different therapeutic areas, including antivirals, anticancer agents, and treatments for neurological disorders.[1][6]

Spectroscopic Analysis and Characterization

Standard spectroscopic techniques are used to characterize this compound and its derivatives:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and determining the stereochemistry (cis or trans) of the molecule. The coupling constants between protons on the cyclobutane ring can provide valuable information about their relative orientation.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, with characteristic broad peaks for the O-H and N-H stretches (typically in the 3200-3500 cm-1 region) and C-O and C-N stretching vibrations at lower wavenumbers.[8]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule.[4]

Safety and Handling

This compound, particularly in its hydrochloride salt form, is classified as an irritant.[9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10]

Recommended Safety Precautions: [9][10][11]

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, vapors, or mists.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool place.

Always consult the material safety data sheet (MSDS) before handling this compound.[9][11][12]

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its inherent conformational rigidity, stereochemical diversity, and bifunctional nature provide medicinal chemists with a valuable tool to design novel therapeutics with improved pharmacological profiles. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for unlocking its full potential in the development of next-generation medicines.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C4H9NO) [pubchemlite.lcsb.uni.lu]

- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Stereoselective Synthesis of cis-3-Aminocyclobutanol

Abstract

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, conferring unique conformational constraints and metabolic stability to drug candidates. Among its derivatives, cis-3-aminocyclobutanol stands out as a critical building block, prized for its rigid structure and the specific spatial orientation of its amino and hydroxyl functional groups.[1] This guide provides a comprehensive overview of the prevailing synthetic strategies for accessing this valuable intermediate, with a focus on achieving high diastereoselectivity. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols, and offer field-proven insights for troubleshooting and optimization, aimed at researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of the cis-3-Aminocyclobutanol Scaffold

The synthesis of small, strained ring systems like cyclobutanes presents inherent challenges due to ring strain and the need for precise stereochemical control. The cis-1,3-disubstituted pattern of 3-aminocyclobutanol is particularly sought after, as the defined spatial relationship between the amine and alcohol moieties allows for specific interactions with biological targets, such as enzymes and receptors.[1] This structure is a key component in a range of therapeutic agents, including inhibitors and modulators of biological pathways.[2] Consequently, the development of robust, scalable, and stereoselective synthetic routes to cis-3-aminocyclobutanol is of paramount importance to the pharmaceutical industry. This document focuses on the most reliable and widely adopted methodology: the diastereoselective reduction of a 3-(protected-amino)cyclobutanone precursor.

Core Synthetic Strategy: Diastereoselective Ketone Reduction

The most effective and controllable pathway to cis-3-aminocyclobutanol hinges on the reduction of a carbonyl group on the cyclobutane ring. The stereochemical outcome of this reduction is dictated by the facial selectivity of hydride attack, which can be expertly manipulated through the strategic choice of reagents, protecting groups, and reaction conditions.

The Principle of Facial Selectivity in Cyclobutanones

The reduction of a 3-substituted cyclobutanone can, in principle, yield two diastereomers: cis and trans. The preferred outcome is governed by the direction from which the hydride reagent attacks the carbonyl.

-

Attack anti to the C3 substituent: The hydride approaches from the face opposite to the existing amino group. This is generally the less sterically hindered pathway, leading to the formation of the cis-alcohol .

-

Attack syn to the C3 substituent: The hydride approaches from the same face as the amino group. This pathway is typically more sterically encumbered and leads to the trans-alcohol .

Achieving high cis-selectivity, therefore, becomes a matter of maximizing the steric bias to favor the anti-facial attack.

The Critical Role of the Amine Protecting Group

Direct reduction of 3-aminocyclobutanone is often complicated by the reactivity of the free amine. Therefore, a protecting group strategy is essential. The choice of protecting group is not merely a formality; its steric bulk is a key determinant of diastereoselectivity. A large protecting group, such as the tert-butoxycarbonyl (Boc) group, significantly enhances the steric hindrance on the syn-face of the molecule, effectively blocking that trajectory for the incoming hydride and promoting the desired anti-attack.[3]

Recommended Synthetic Workflow

The following multi-step sequence represents a validated and reliable approach for the synthesis of cis-3-aminocyclobutanol.

Figure 1: High-level workflow for the synthesis of cis-3-Aminocyclobutanol.

Key Experimental Protocol: Stereoselective Reduction of 3-(Boc-amino)cyclobutanone

This protocol details the critical reduction step, which is the cornerstone of the entire synthesis for achieving high cis-diastereoselectivity.[3]

Materials & Setup:

-

Substrate: 3-(tert-butoxycarbonylamino)cyclobutanone

-

Reducing Agent: Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), 1.0 M solution in Tetrahydrofuran (THF)

-

Solvent: Anhydrous THF

-

Apparatus: Flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to maximize diastereoselectivity.[3]

-

Reagent Addition: Slowly add 1.5 equivalents of the Lithium tri-tert-butoxyaluminum hydride solution dropwise to the cooled substrate solution over a period of 20-30 minutes. A rapid addition can lead to a temperature increase and a decrease in selectivity.

-

Reaction Monitoring: Stir the reaction mixture vigorously at -78 °C. Monitor the consumption of the starting material using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench it slowly at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Work-up: Allow the mixture to warm to room temperature and continue stirring until two clear layers form. Separate the layers and extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product, cis-3-(Boc-amino)cyclobutanol, can be purified further by flash column chromatography on silica gel.[3]

Mechanistic Rationale for cis-Selectivity

The high degree of cis-selectivity achieved with a bulky reducing agent like LiAl(OtBu)₃H is a direct consequence of sterics. The large tert-butoxy groups on the aluminum hydride complex, combined with the bulky Boc-protecting group on the C3 position of the cyclobutanone, create a highly crowded environment. The path of least resistance for the incoming hydride is from the face opposite (anti) to the Boc-amino substituent, leading preferentially to the cis-alcohol product.

Figure 2: Logical diagram illustrating the steric influence on the stereochemical outcome of the reduction.

Data Summary & Method Comparison

The choice of reducing agent has a profound impact on the diastereomeric ratio of the product. The following table summarizes typical outcomes.

| Reducing Agent | Typical Solvent | Temperature (°C) | Typical cis:trans Ratio | Key Insight |

| LiAl(OtBu)₃H | THF | -78 | >95:5 | Highly Recommended for cis . The steric bulk is ideal for maximizing anti-facial attack.[3] |

| NaBH₄ | Methanol | 0 to RT | ~70:30 to 85:15 | Less selective due to smaller size. Offers a cheaper but less effective alternative. |

| L-Selectride® | THF | -78 | >90:10 | Another effective bulky reagent, can provide high cis-selectivity. |

| Ketoreductase (KRED) | Buffer/Solvent | RT | ~2:98 | Used for trans . Biocatalysis offers an excellent route to the opposite (trans) diastereomer.[4] |

Troubleshooting & Optimization

Even with a robust protocol, challenges such as low diastereoselectivity can arise. The following guide addresses common issues.[3]

Figure 3: Troubleshooting logic for addressing poor diastereoselectivity in the reduction step.

Conclusion

The stereoselective synthesis of cis-3-aminocyclobutanol is a critical capability for modern pharmaceutical development. The most reliable and field-proven method involves the low-temperature reduction of a 3-(Boc-amino)cyclobutanone precursor using a sterically bulky hydride reagent such as Lithium tri-tert-butoxyaluminum hydride. This approach consistently delivers high diastereoselectivity for the desired cis isomer. By understanding the mechanistic principles of facial selectivity and carefully controlling reaction parameters, researchers can efficiently produce this valuable building block for incorporation into next-generation therapeutics.

References

- 1. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]

- 2. cis-3-Aminocyclohexanol hydrochloride | 124555-44-8 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of trans-3-Aminocyclobutanol: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, the cyclobutane ring has emerged as a privileged motif, prized for its ability to impart conformational rigidity and metabolic stability to bioactive molecules.[1] This strained four-membered ring system serves as a versatile building block, enabling the exploration of unique chemical space and the development of next-generation therapeutics.

This guide focuses on a particularly valuable derivative: trans-3-aminocyclobutanol. This small, functionalized carbocycle is a key intermediate in the synthesis of a range of pharmaceutically active compounds, notably as a component of Janus kinase (JAK) inhibitors, which are at the forefront of treating autoimmune diseases and certain cancers.[2][3][4] The trans stereochemistry of the amino and hydroxyl groups is often crucial for biological activity, presenting a significant challenge and a key focus of synthetic efforts.

This document provides an in-depth technical overview of the core strategies for the stereoselective synthesis of trans-3-aminocyclobutanol, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for validated synthetic routes, and offer insights into the practical considerations for each approach.

Navigating the Synthetic Landscape: Core Strategies for trans-Stereocontrol

The primary challenge in the synthesis of 3-aminocyclobutanols lies in controlling the diastereoselectivity to favor the desired trans isomer. Standard hydride reduction of 3-aminocyclobutanone precursors often preferentially yields the cis isomer due to steric hindrance, where the hydride attacks from the face opposite to the substituent.[5][6][7][8] Therefore, specialized strategies are required to achieve high trans selectivity. Two principal and highly effective methods have emerged: biocatalytic reduction and stereochemical inversion via the Mitsunobu reaction.

Biocatalytic Reduction: Harnessing Enzymes for Precise Stereocontrol

The use of ketoreductases (KREDs) has revolutionized the synthesis of chiral alcohols, offering unparalleled stereoselectivity.[9] In the context of trans-3-aminocyclobutanol synthesis, KREDs can selectively reduce a protected 3-aminocyclobutanone to the corresponding trans-alcohol with high diastereomeric excess.[10]

The high diastereoselectivity of KREDs stems from the specific orientation of the substrate within the enzyme's active site. The enzyme preorganizes the ketone and the hydride source (typically from a cofactor like NADPH or NADH) in a way that favors hydride delivery to one specific face of the carbonyl group, leading to the formation of the trans product. The choice of the protecting group on the amine is crucial, as it influences the binding of the substrate in the active site. The tert-butoxycarbonyl (Boc) group is commonly employed.

Diagram: Biocatalytic Synthesis of trans-3-(Boc-amino)cyclobutanol

Caption: Biocatalytic approach to trans-3-(Boc-amino)cyclobutanol.

This protocol is a representative example and may require optimization depending on the specific ketoreductase and equipment used.

Materials:

-

N-Boc-3-aminocyclobutanone

-

Ketoreductase (KRED)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)

-

Glucose dehydrogenase (GDH) for cofactor recycling

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of phosphate buffer, add N-Boc-3-aminocyclobutanone, D-glucose, and NADP⁺.

-

Initiate the reaction by adding the ketoreductase and glucose dehydrogenase.

-

Maintain the pH of the reaction mixture at 7.0 using a pH stat with the addition of a suitable base (e.g., 1 M NaOH).

-

Monitor the reaction progress by HPLC or TLC.

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford trans-3-(Boc-amino)cyclobutanol.

For a specific example, a highly trans-diastereoselective synthesis of tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved with a ketoreductase, yielding a diastereomeric ratio of approximately 98:2.[10]

Stereochemical Inversion: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol center.[11][12][13] This strategy involves the synthesis of the thermodynamically favored cis-3-aminocyclobutanol, followed by a Mitsunobu reaction to invert the hydroxyl group to the desired trans configuration.

The synthesis of the cis-3-aminocyclobutanol precursor is typically achieved by the reduction of a protected 3-aminocyclobutanone with a sterically hindered hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). This reagent preferentially attacks from the less hindered face, leading to the cis product.

The subsequent Mitsunobu reaction proceeds via an SN2 mechanism. The alcohol is activated by triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD), forming an alkoxyphosphonium salt. A suitable nucleophile, such as a carboxylate (e.g., p-nitrobenzoate), then displaces the activated hydroxyl group with inversion of configuration. The resulting ester is then hydrolyzed to yield the trans-alcohol. The use of bulky protecting groups on the amine, such as dibenzyl (-NBn₂), is common in this sequence.

Diagram: Synthesis of trans-3-Aminocyclobutanol via Mitsunobu Inversion

Caption: Mitsunobu-based synthesis of trans-3-aminocyclobutanol.

This protocol is based on a patented procedure and serves as a general guideline.[1]

Materials:

-

cis-3-(Dibenzylamino)cyclobutanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

p-Nitrobenzoic acid

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Isopropanol

Procedure:

Step 1: Mitsunobu Reaction

-

In a reaction vessel under a nitrogen atmosphere, dissolve cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and p-nitrobenzoic acid in THF.

-

Cool the mixture to 0-10 °C.

-

Slowly add DIAD or DEAD to the cooled solution, maintaining the temperature.

-

Allow the reaction to proceed for 30-60 minutes.

-

Remove the THF under reduced pressure.

Step 2: Hydrolysis

-

To the crude product from Step 1, add THF, water, and sodium hydroxide.

-

Heat the mixture to reflux for several hours.

-

Distill off the THF and extract the aqueous residue with dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield crude trans-3-(dibenzylamino)cyclobutanol.

-

Purify by crystallization from a minimal amount of isopropanol.

Step 3: Deprotection

-

Dissolve the purified trans-3-(dibenzylamino)cyclobutanol in isopropanol in a hydrogenation reactor.

-

Add palladium on carbon (10%).

-

Pressurize the reactor with hydrogen gas and heat to 30-45 °C.

-

After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst and concentrate the filtrate.

-

Purify the crude product by distillation or recrystallization to obtain trans-3-aminocyclobutanol.

A reported total molar yield for a similar three-step process is over 70%.[1]

Synthesis of Key Precursors

The availability of the starting 3-aminocyclobutanone or a suitable precursor is critical. A common starting material is 3-oxocyclobutanecarboxylic acid.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

Several methods exist for the synthesis of 3-oxocyclobutanecarboxylic acid. One approach involves the reaction of 1,3-dibromoacetone with malononitrile, followed by hydrolysis.[14] Another route starts from the condensation of a malonic ester with a 1,3-dihalopropane derivative, followed by hydrolysis and decarboxylation.[6][15]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including scale, cost, available equipment, and desired stereochemical purity.

| Parameter | Biocatalytic Reduction | Mitsunobu Inversion |

| Stereoselectivity | Excellent (trans-selectivity, often >98:2 dr)[10] | Excellent (inversion of stereochemistry) |

| Number of Steps | Fewer steps from the protected aminoketone | More steps, including precursor synthesis and inversion |

| Reagents | Enzymes (KRED, GDH), cofactor, glucose | Stoichiometric PPh₃ and DIAD/DEAD, p-nitrobenzoic acid |

| Reaction Conditions | Mild (aqueous buffer, near neutral pH, room temp.) | Anhydrous conditions, often low temperatures for addition |

| Workup/Purification | Extraction and chromatography | Can be complicated by byproducts (e.g., triphenylphosphine oxide) |

| Scalability | Well-suited for large-scale synthesis | Can be challenging to scale up due to stoichiometric reagents and byproducts |

| Cost | Initial cost of enzymes can be high, but they are reusable | Reagents can be costly, especially at scale |

Conclusion: A Strategic Approach to a Key Building Block

The synthesis of trans-3-aminocyclobutanol is a critical enabling technology for the development of innovative pharmaceuticals. The two primary strategies discussed in this guide, biocatalytic reduction and Mitsunobu inversion, offer reliable and highly stereoselective pathways to this valuable building block. The choice between these routes will be dictated by the specific constraints and objectives of a given drug development program. As the demand for structurally complex and three-dimensional molecules continues to grow in medicinal chemistry, the mastery of such stereoselective syntheses will remain a key determinant of success in the field.

References

- 1. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 2. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane [authors.library.caltech.edu]

- 14. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 15. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

The Elusive Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery and History of 3-Aminocyclobutanol

For decades, the deceptively simple molecule, 3-aminocyclobutanol, has played an increasingly vital role as a key building block in the development of novel therapeutics. Its rigid, three-dimensional structure offers medicinal chemists a powerful tool to explore new chemical space and design molecules with enhanced potency, selectivity, and metabolic stability. However, the story of its discovery and the evolution of its synthesis is not one of a singular breakthrough, but rather a gradual emergence from the broader exploration of cyclobutane chemistry, a field long challenged by the inherent strain of the four-membered ring.

This technical guide delves into the historical context and the scientific advancements that have made this compound and its derivatives accessible to researchers in drug discovery and development. We will explore the foundational concepts in cyclobutane synthesis, the pivotal development of methods to introduce functionality onto the ring, and the modern, stereoselective routes that are crucial for its application in complex molecule synthesis.

Part 1: The Dawn of Cyclobutane Chemistry: A Foundation of Strain and Synthesis

The journey to this compound begins with the very first synthesis of its parent carbocycle, cyclobutane. In 1907, Richard Willstätter and James Bruce achieved this landmark by hydrogenating cyclobutene in the presence of a nickel catalyst.[1] This seminal work opened the door to the study of four-membered rings, a class of compounds that had long been theorized to be highly strained and therefore difficult to synthesize and manipulate.

The inherent ring strain of cyclobutane, approximately 26 kcal/mol, dictates much of its chemistry.[2] Early synthetic efforts were often hampered by low yields and the propensity of the ring to undergo opening or rearrangement reactions.[3][4] Key early methods for constructing the cyclobutane core included the dimerization of alkenes under UV irradiation and the reaction of ketenes with electron-rich alkenes to form cyclobutanones.[1] These foundational methods, while not directly yielding this compound, were critical in establishing the fundamental principles of cyclobutane reactivity and provided the chemical scaffolds upon which further functionalization could be explored.

Part 2: The Introduction of Functionality: Towards Aminocyclobutanols

The direct synthesis of this compound in the early 20th century is not well-documented in prominent literature, suggesting its initial preparation was likely not a targeted effort but rather a consequence of broader investigations into cyclobutane derivatives. The key challenge lay in the stereocontrolled introduction of both an amino and a hydroxyl group onto the cyclobutane ring.

A pivotal precursor in many modern and likely historical synthetic routes is 3-aminocyclobutanone . The reduction of the ketone functionality in this molecule provides a direct pathway to this compound. Early methods for the synthesis of amino ketones, in general, laid the groundwork for accessing such intermediates.

The development of stereoselective methods to control the relative orientation of the amino and hydroxyl groups as either cis or trans became a central theme in the evolving synthesis of this compound. This stereochemical control is paramount in medicinal chemistry, as the spatial arrangement of functional groups dictates a molecule's interaction with its biological target.

The following diagram illustrates the general synthetic logic for accessing cis and trans-3-aminocyclobutanol from a common precursor, 3-aminocyclobutanone. The choice of reducing agent and reaction conditions is critical in determining the stereochemical outcome.

Caption: General synthetic pathway to cis- and trans-3-aminocyclobutanol.

Part 3: Modern Synthetic Strategies: Enabling Access for Drug Discovery

The latter half of the 20th century and the early 21st century witnessed a surge in the development of sophisticated synthetic methods that have made both cis and trans isomers of this compound readily accessible. These advancements have been driven by the increasing demand for this versatile building block in drug discovery programs.

Stereoselective Reduction of 3-Aminocyclobutanone

The reduction of a 3-aminocyclobutanone precursor is a common and effective strategy. The stereochemical outcome is highly dependent on the nature of the reducing agent and the steric hindrance around the carbonyl group.

-

For the synthesis of cis-3-aminocyclobutanol , sterically hindered hydride reagents are often employed. These reagents approach the carbonyl group from the less hindered face, leading to the formation of the cis isomer.

-

For the synthesis of trans-3-aminocyclobutanol , less sterically demanding reducing agents or enzymatic reductions can be utilized to favor the formation of the trans isomer.

The following table summarizes the general trends in the stereoselective reduction of 3-aminocyclobutanone derivatives.

| Reducing Agent Category | Predominant Isomer | Rationale |

| Sterically Hindered Hydrides (e.g., L-Selectride®) | cis | Approach from the less sterically encumbered face of the ketone. |

| Less Hindered Hydrides (e.g., Sodium Borohydride) | Mixture of cis and trans | Less facial selectivity, leading to a mixture of diastereomers. |

| Enzymatic Reduction (e.g., Ketoreductases) | Can be selective for either cis or trans | Enzyme active site can be engineered to favor a specific stereochemical outcome. |

The Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol. This reaction has been effectively employed in the synthesis of this compound isomers. For instance, a readily available cis-3-aminocyclobutanol derivative can be converted to its corresponding trans isomer through a Mitsunobu reaction, followed by hydrolysis. This provides a valuable route to access the less common diastereomer.

The workflow for this stereochemical inversion is depicted below:

Caption: Stereochemical inversion via the Mitsunobu reaction.

Detailed Experimental Protocol: A Representative Modern Synthesis

The following protocol outlines a representative modern synthesis of a protected form of cis-3-aminocyclobutanol, starting from the corresponding ketone. This method highlights the practical considerations and techniques employed in contemporary organic synthesis.

Synthesis of cis-tert-butyl (3-hydroxycyclobutyl)carbamate

Materials:

-

tert-butyl 3-oxocyclobutylcarbamate

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of tert-butyl 3-oxocyclobutylcarbamate (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled to 0 °C in an ice-water bath.

-

Reduction: Sodium borohydride (1.1 eq) is added portion-wise to the cooled solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: The reaction is carefully quenched by the slow addition of deionized water at 0 °C.

-

Extraction: The methanol is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate (3 x volume of aqueous layer).

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cis-tert-butyl (3-hydroxycyclobutyl)carbamate.

Part 4: The Role of this compound in Drug Discovery and Development

The availability of both cis and trans isomers of this compound has had a significant impact on medicinal chemistry. The rigid cyclobutane scaffold serves as a valuable isostere for more flexible alkyl chains or other cyclic systems. This conformational constraint can lead to improved binding affinity and selectivity for a biological target. Furthermore, the introduction of the cyclobutane motif can enhance the metabolic stability of a drug candidate by blocking sites of metabolism.

The amino and hydroxyl groups provide convenient handles for further chemical modification, allowing for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The ability to precisely control the stereochemistry of these functional groups is a critical aspect of modern drug design, and the synthetic methodologies developed for this compound have been instrumental in this regard.

Conclusion

The history of this compound is intrinsically linked to the broader story of cyclobutane chemistry. From the initial challenging synthesis of the parent carbocycle to the development of sophisticated stereoselective methods, the journey reflects the ingenuity and perseverance of organic chemists. While a singular "discovery" of this compound remains elusive in the historical record, its emergence as a key building block is a testament to the cumulative progress in synthetic methodology. Today, armed with a diverse toolbox of synthetic strategies, researchers can readily access this versatile molecule, paving the way for the discovery of the next generation of innovative medicines.

References

Spectroscopic Characterization of 3-Aminocyclobutanol: A Theoretical and Practical Guide for Researchers

By A Senior Application Scientist

Abstract

3-Aminocyclobutanol is a valuable chiral building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of biologically active molecules.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in complex reaction mixtures. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both cis- and trans-3-aminocyclobutanol. In the absence of readily available public experimental spectra, this guide leverages high-quality predicted data, offering a robust framework for researchers. The guide details the theoretical underpinnings of the spectral features, provides detailed protocols for data acquisition, and presents a thorough interpretation of the spectra, enabling researchers to confidently work with this important synthetic intermediate.

Introduction: The Significance of this compound in Drug Discovery

The cyclobutane motif is increasingly recognized as a desirable structural element in drug design.[3][4] Its rigid, three-dimensional nature allows for precise positioning of substituents, enabling enhanced binding to biological targets. This compound, possessing both an amino and a hydroxyl group, offers two key points for chemical modification, making it a versatile scaffold for creating diverse molecular architectures.[1] The stereochemistry of these functional groups, either cis or trans, profoundly influences the overall shape of the molecule and, consequently, its biological activity.

Accurate spectroscopic characterization is the cornerstone of modern chemical synthesis. It provides irrefutable evidence of a molecule's identity and purity. For a chiral molecule like this compound, spectroscopic techniques are essential to not only confirm the core structure but also to elucidate its stereochemistry. This guide serves as a practical resource for researchers, providing the key spectroscopic signatures to look for when synthesizing or utilizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility and accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Diagram: NMR Experimental Workflow

References

commercial availability of 3-Aminocyclobutanol derivatives

An In-Depth Technical Guide to the Commercial Availability of 3-Aminocyclobutanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane ring is a valuable scaffold in modern medicinal chemistry, prized for its unique structural and conformational properties that can impart favorable characteristics to drug candidates.[1] Among its derivatives, this compound and its analogues represent a critical class of building blocks, offering a bifunctional four-membered ring system that is increasingly incorporated into novel therapeutics. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the commercial landscape of these compounds. It moves beyond a simple supplier list to offer a strategic framework for sourcing, validating, and handling these reagents, ensuring the integrity and success of your research and development programs.

Chapter 1: The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry

The interest in this compound derivatives is not arbitrary; it is rooted in the distinct physicochemical properties of the cyclobutane ring. Unlike more common cycloalkanes, the cyclobutane scaffold is puckered, not flat, providing a three-dimensional exit vector for substituents that can be exploited for precise interactions with biological targets. Key characteristics driving its adoption include:

-

Conformational Constraint: The ring's rigidity can lock substituents into well-defined spatial orientations, reducing the entropic penalty of binding to a protein target and potentially increasing potency.

-

Novel Chemical Space: Incorporating this scaffold allows for the exploration of novel intellectual property and can help differentiate a drug candidate from competitors.[1]

-

Metabolic Stability: The strained carbocycle can be more resistant to metabolic degradation at certain positions compared to more flexible aliphatic chains.[2]

-

Versatile Synthetic Handle: The amino and hydroxyl groups of this compound provide two orthogonal points for chemical modification, making it a versatile building block for library synthesis and lead optimization.[3]

The strategic decision to incorporate a this compound moiety is therefore a deliberate choice to leverage these properties for improved pharmacological profiles.

Chapter 2: Mapping the Commercial Landscape

Sourcing this compound derivatives requires navigating a landscape of suppliers offering various forms, purities, and scales. The initial choice of supplier and specific derivative can have significant downstream consequences.

Major Commercial Suppliers

A number of chemical suppliers list this compound and its derivatives in their catalogs. The following table summarizes prominent vendors, though availability and stock levels can fluctuate.

| Supplier | Representative Product(s) | Scale | Notes |

| Sigma-Aldrich (Merck) | This compound, this compound hydrochloride | Research (mg to g) | Often provides products on an "as-is" basis for early discovery, without extensive analytical data.[4] |

| Apollo Scientific | This compound | Research & Bulk (g to kg) | Provides Safety Data Sheets (SDS) with handling and storage information.[5] |

| Thermo Fisher Scientific | Various amino alcohol hydrochlorides | Research (g to kg) | Offers detailed SDS for safe handling and PPE recommendations.[6][7] |

| BenchChem | Chiral aminocyclopentanol derivatives (as a proxy for complex amino alcohols) | Research (mg to g) | Focuses on building blocks for medicinal chemistry, highlighting applications in drug discovery.[2] |

| MySkinRecipes | This compound | Research (mg to g) | Lists basic physical properties and applications in organic synthesis.[3] |

Commonly Available Derivatives

The parent compound and its hydrochloride salt are the most frequently encountered derivatives. The choice between the free base and the salt is a critical first step.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Typical Form |

| This compound | 4640-44-2 | C₄H₉NO | 87.12 g/mol | Solid / Oil[3] |

| This compound hydrochloride | 1036260-25-9 | C₄H₁₀ClNO | 123.58 g/mol | Solid[4] |

Expert Insight: The hydrochloride salt is generally preferred for initial studies. It is typically a more stable, crystalline solid, making it easier to handle, weigh accurately, and store long-term compared to the free base, which can be hygroscopic or an oil. However, the free base will be required for reactions sensitive to acid or those requiring a non-coordinating base.

Chapter 3: A Scientist's Guide to Procurement

Sourcing is more than just finding the cheapest price; it's about risk management for your project. The following workflow outlines a logical process for selecting and procuring the right derivative.

Caption: Workflow for selecting and procuring this compound derivatives.

Interpreting the Certificate of Analysis (CoA)

The CoA is the most critical document accompanying your reagent. However, for many research-grade chemicals, especially from larger suppliers, the provided information can be sparse.

-

Identity: Look for confirmation by ¹H NMR or Mass Spectrometry. If this is absent, the burden of proof falls on you.

-

Purity: This is most often determined by HPLC or GC. For drug discovery, a purity of >98% is a standard requirement.

-

Chiral Purity: For chiral derivatives, chiral HPLC or similar analysis is essential. The optical purity of your starting material directly impacts the stereochemical integrity of your final compound.[8]

-

The "As-Is" Caveat: Some suppliers explicitly state that they do not collect analytical data for certain research chemicals and the buyer assumes all responsibility for confirming identity and purity.[4] This is a significant risk. In such cases, the in-house QC described in the next chapter is not just recommended; it is mandatory.

Chapter 4: Incoming Quality Control - A Self-Validating Protocol

To ensure trustworthiness and the validity of your experimental results, every incoming batch of a critical building block like this compound must be verified. This protocol serves as a self-validating system for your research.

Objective: To confirm the identity and assess the purity of a commercially sourced this compound derivative.

Required Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection[9][10]

Protocol 4.1: Identity Confirmation via ¹H NMR

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., D₂O for the HCl salt, CDCl₃ or DMSO-d₆ for the free base) in a clean NMR tube.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis & Causality:

-

Chemical Shifts & Multiplicities: Compare the observed spectrum to literature values or a predicted spectrum. The protons on the cyclobutane ring should appear as complex multiplets. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the amino group (CH-NH₂) will be key diagnostic signals.

-

Integration: The ratio of integrals should match the number of protons in the molecule (e.g., for the cyclobutane protons vs. any protecting groups if present).

-

Solvent Peak: Ensure the residual solvent peak is correctly identified and does not obscure key signals.

-

Justification: NMR provides an unambiguous fingerprint of the molecule's core structure. Discrepancies here are a red flag indicating a potentially incorrect compound.

-

Protocol 4.2: Purity Assessment via HPLC-UV/MS

-

Method Development (Initial Screen):

-

Column: Use a standard reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA) is a robust starting point. Formic acid is preferable for MS compatibility.

-

Detection: Monitor at a low UV wavelength (e.g., 210-220 nm) as the scaffold lacks a strong chromophore. Use MS detection in parallel to get mass information for the main peak and any impurities.

-

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., water/methanol). Dilute further for injection.

-

Analysis & Causality:

-

Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks (Area %).

-

Impurity Identification: Use the MS data to obtain the mass-to-charge ratio (m/z) of any impurity peaks. This can provide clues to their identity (e.g., residual starting materials from the synthesis).

-

Justification: This method quantifies the purity and provides mass data to help identify unknowns.[9] It validates that you are working with a compound of sufficient quality for your experiments. The process of method validation is a cornerstone of good analytical practice in pharmaceuticals.[11]

-

Caption: A self-validating workflow for incoming quality control.

Chapter 5: Safe Handling, Storage, and Disposal

Proper handling of any chemical reagent is paramount for safety and for preserving the integrity of the compound.

Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][6]

-

Contact Avoidance: Avoid all personal contact, including skin and eye contact and inhalation.[5]

Storage:

-

Container: Keep the container tightly closed when not in use.[5][6]

-

Conditions: Store in a cool, dry, and well-ventilated place.[7] A recommended storage temperature is often 2-8°C to minimize degradation.[3]

-

Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

Disposal:

-

Waste Classification: This material should be treated as hazardous waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][12]

References

- 1. researchgate.net [researchgate.net]

- 2. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound hydrochloride CAS-1036260-25-9 [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Quality Control Analytical Methods: Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

solubility and stability of 3-Aminocyclobutanol hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 3-Aminocyclobutanol Hydrochloride

Abstract

This compound hydrochloride is a key building block in medicinal chemistry, valued for its constrained cyclobutane scaffold incorporating both amino and hydroxyl functional groups. As with any active pharmaceutical ingredient (API) or intermediate, a comprehensive understanding of its physicochemical properties is paramount for successful drug development, formulation, and manufacturing. This guide provides a deep dive into the solubility and stability profiles of this compound hydrochloride. While specific, publicly available quantitative data for this compound is limited, this paper serves as a practical framework for researchers. It outlines the theoretical principles governing its behavior and provides robust, field-proven experimental protocols for determining these critical parameters. This document is intended for researchers, scientists, and drug development professionals who require a thorough, actionable understanding of this compound's characteristics.

Introduction: The Profile of this compound Hydrochloride

This compound hydrochloride is a small molecule featuring a four-membered cyclobutane ring. This structure is of significant interest in drug design as it provides a rigid scaffold that can help in optimizing the conformational presentation of pharmacophoric elements to a biological target. The molecule possesses two key functional groups:

-

An Amino Group (-NH₂): Confers basicity and serves as a key site for hydrogen bonding or salt formation.

-

A Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, influencing solubility and potential metabolic pathways.

The compound is supplied as a hydrochloride salt (·HCl), which results from the protonation of the basic amino group. This salt form is deliberately chosen to enhance the compound's aqueous solubility and improve its handling characteristics as a crystalline solid.[1][2][3] Its potential applications lie in the synthesis of novel therapeutic agents, where its unique stereochemistry and functional group presentation can be leveraged.[2]

Solubility Profile: A Predictive and Experimental Approach

A precise understanding of a compound's solubility is fundamental for everything from reaction chemistry to formulation and bioavailability. While extensive solubility data for this compound hydrochloride is not widely published, its behavior can be predicted based on its structure and determined experimentally using established methods.

Theoretical Considerations & Qualitative Assessment

The presence of the protonated amine (as the hydrochloride salt) and the polar hydroxyl group suggests that this compound hydrochloride will exhibit the following solubility characteristics:

-

High Solubility in Polar Protic Solvents: Due to the ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the hydroxyl and amino groups, high solubility is expected in water, methanol, and ethanol.[1][4]

-

Low Solubility in Non-Polar Aprotic Solvents: The compound's polarity makes it unlikely to dissolve well in non-polar solvents such as hexanes, toluene, or diethyl ether.

-

pH-Dependent Aqueous Solubility: The solubility in aqueous media will be significantly influenced by pH. In acidic to neutral pH, the amine remains protonated, favoring high solubility. As the pH becomes more basic (approaching and exceeding the pKa of the amine), the free base will form, which is expected to be significantly less water-soluble.[5][6]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This method establishes the thermodynamic solubility by allowing a saturated solution to reach equilibrium with an excess of the solid compound.

-

Preparation: Add an excess amount of this compound hydrochloride to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, acetone). "Excess" means enough solid is added so that undissolved material is clearly visible after the equilibration period.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9][10]

-

Causality: This extended agitation at a controlled temperature is critical to ensure the dissolution process reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.[5]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is crucial to separate the saturated solution from the undissolved solid. This is typically achieved by:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PVDF). Note that filter selection is important to minimize adsorption of the analyte.[8]

-

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Purified Water | 25 | To be determined | HPLC-UV |

| pH 5.0 Buffer | 25 | To be determined | HPLC-UV |

| pH 7.4 Buffer | 25 | To be determined | HPLC-UV |

| Methanol | 25 | To be determined | HPLC-UV |

| Ethanol | 25 | To be determined | HPLC-UV |

| Acetonitrile | 25 | To be determined | HPLC-UV |

| Dichloromethane | 25 | To be determined | HPLC-UV |

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile: Degradation Pathways and Stress Testing

Stability testing is essential to determine a compound's shelf-life and identify potential degradation products, which is a regulatory requirement and critical for patient safety. The stability of this compound hydrochloride is dictated by its susceptibility to hydrolysis, oxidation, and photolysis.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

-

Oxidation: The secondary alcohol is susceptible to oxidation, which could potentially lead to the formation of the corresponding ketone, 3-aminocyclobutanone. This can be initiated by atmospheric oxygen, trace metal ions, or oxidative agents.

-

Reactions of the Amine: While the amine itself is relatively stable, it can participate in reactions with excipients or impurities, such as aldehydes or ketones, to form imine adducts.

-

Hydrolysis: The core cyclobutanol and amine structures are not susceptible to hydrolysis. Hydrolytic degradation is generally not considered a primary degradation pathway for this molecule unless it is formulated with hydrolytically labile excipients.[11][12]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and validating the stability-indicating power of the analytical method.[11][13]

-

Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

-

Acid Hydrolysis: Add 1N HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Add 1N NaOH and heat at 60-80 °C for several hours.

-

Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) and store at room temperature.

-

Thermal Degradation: Store the solution at elevated temperatures (e.g., 80 °C). Also, test the solid compound in a dry heat oven.

-

Photostability: Expose the solution and solid compound to light with a specific illumination (e.g., according to ICH Q1B guidelines).

-

-

Time Points & Neutralization: Sample each stress condition at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all generated degradation products. A diode array detector is useful for assessing peak purity.

-

Self-Validating System: The protocol is self-validating because if the analytical method shows a decrease in the parent peak area without the appearance of new peaks, the method is not stability-indicating. A successful method will show a mass balance where the decrease in the parent compound is accounted for by the increase in degradation products.

-

-

Characterization: For significant degradation products, use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain mass information and propose probable structures.[13]

Visualization: Potential Degradation Pathways

Caption: Potential Degradation Pathways for this compound.

Recommended Handling and Storage

Proper handling and storage are crucial to maintain the integrity and purity of this compound hydrochloride. The following recommendations are synthesized from material safety data sheets (MSDS).[14][15][16]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[14][16] The container should be kept tightly closed to prevent moisture absorption and potential degradation.[15]

-

Handling Precautions: Use in a well-ventilated area to avoid the formation and inhalation of dust.[14][15] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16][17] Avoid contact with skin and eyes.[14]

-

Incompatibilities: While specific incompatibility data is limited, it is prudent to avoid storage with strong oxidizing agents due to the presence of the secondary alcohol.

Conclusion

This compound hydrochloride is a valuable chemical intermediate whose physicochemical properties must be well-understood for its effective use in research and development. This guide establishes a framework for this understanding. It predicts high solubility in polar solvents, which is dependent on pH, and highlights oxidation as a primary potential degradation pathway. The detailed experimental protocols for solubility determination and forced degradation studies provide researchers with the necessary tools to generate robust, reliable data. By applying these methodologies, scientists can ensure the quality and consistency of their work, paving the way for successful integration of this molecule into advanced synthetic and pharmaceutical applications.

References

- 1. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]

- 2. CAS 1219019-22-3: cis-3-aminocyclobutanol hydrochloride [cymitquimica.com]

- 3. Cas 1219019-22-3,cis-3-Aminocyclobutanol h... | lookchem [lookchem.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. researchgate.net [researchgate.net]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. capotchem.cn [capotchem.cn]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.co.uk [fishersci.co.uk]

Foreword: The Rising Prominence of Strained Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Fundamental Reactivity of the 3-Aminocyclobutanol Scaffold

The quest for novel chemical matter with enhanced pharmacological properties is a perpetual driver in medicinal chemistry. In this pursuit, small, strained carbocycles, particularly cyclobutanes, have emerged from relative obscurity to become powerful tools for innovation.[1] The this compound scaffold, a compact and functionally dense motif, stands at the forefront of this trend. Its inherent ring strain, coupled with the stereochemically defined presentation of amino and hydroxyl groups, offers a unique conformational rigidity that can pre-organize pharmacophoric elements for optimal target engagement.[1] This guide provides a comprehensive exploration of the fundamental reactivity of the this compound core, offering researchers and drug development professionals a detailed understanding of its synthesis, functionalization, and strategic application.

The Strategic Value of the this compound Scaffold

The utility of the this compound scaffold in drug design is multifaceted. The cyclobutane ring itself imparts several advantageous properties:

-

Three-Dimensionality: Moving away from flat, aromatic systems, the puckered nature of the cyclobutane ring provides access to a greater volume of chemical space, often leading to improved selectivity and reduced off-target effects.[1][2]

-

Metabolic Stability: The C-C bonds within the cyclobutane ring are generally robust to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.[1]

-

Conformational Restriction: The rigid nature of the scaffold limits the number of accessible conformations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1]

The presence of the 1,3-amino alcohol motif is also of critical importance, as this structural element is a common feature in a wide range of biologically active natural products and pharmaceuticals.[3][4]

Stereoselective Synthesis: Accessing the Core Scaffold

The biological activity of molecules containing the this compound scaffold is intrinsically linked to their stereochemistry. Therefore, precise control over the relative and absolute configuration of the amino and hydroxyl groups is paramount.

Synthesis of trans-3-Aminocyclobutanol

A common strategy for the synthesis of trans-3-aminocyclobutanol involves a Mitsunobu reaction, which allows for the inversion of stereochemistry at one of the functionalized centers.[5] A typical sequence is outlined below.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol [5]

-

Mitsunobu Reaction: cis-3-(Dibenzylamino)cyclobutanol is treated with a carboxylic acid (e.g., benzoic acid), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) in an appropriate solvent like THF. The reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon to yield the trans-ester.

-

Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to afford trans-3-(dibenzylamino)cyclobutanol.

-

Deprotection: The dibenzyl protecting group is removed via catalytic hydrogenation (e.g., H₂, Pd/C or Pd(OH)₂/C in an alcoholic solvent like methanol) to yield the final trans-3-aminocyclobutanol.[5]

This route is notable for its high overall yield (often exceeding 70%) and the high purity of the final product.[5]

Synthesis of cis-3-Aminocyclobutanol

The synthesis of the cis-isomer often relies on the stereoselective reduction of a 3-aminocyclobutanone precursor. The choice of reducing agent is critical in directing the stereochemical outcome.

Causality in Stereoselective Reduction:

The diastereoselectivity of the reduction of a 3-aminocyclobutanone is governed by the direction of hydride attack on the carbonyl group.

-

cis-Selectivity: To achieve the cis-diol, the hydride must attack from the same face as the amino substituent. This is often disfavored due to steric hindrance. However, by using a sterically demanding hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), the attack is forced to occur from the less hindered face, opposite the amino group, leading to the cis-alcohol.[6] Lowering the reaction temperature (e.g., -78 °C) further enhances this selectivity by favoring the transition state with the lower activation energy.[6]

Experimental Protocol: cis-Selective Reduction of 3-(Boc-amino)cyclobutanone [6]

-

Preparation: A solution of 3-(Boc-amino)cyclobutanone in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

-

Reduction: A solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF is added slowly to the cooled substrate solution. The reaction is monitored by TLC or LC-MS.

-

Quenching: Upon completion, the reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

-

Work-up and Purification: The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, concentrated, and purified by flash column chromatography to yield cis-3-(Boc-amino)cyclobutanol.[6]

Data Presentation: Diastereoselectivity in the Reduction of 3-Aminocyclobutanone Derivatives

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |

| LiAl(OtBu)₃H | THF | -78 | High cis selectivity | [6] |

| Ketoreductase (KRED) | Buffer | RT | ~2:98 | [6] |

Fundamental Reactivity of the Scaffold

The reactivity of the this compound scaffold is dominated by the interplay of the strained four-membered ring and the nucleophilic/electrophilic nature of the amino and hydroxyl groups.

Functional Group Transformations

The amino and hydroxyl groups are readily amenable to a wide range of standard functional group interconversions, allowing for the diversification of the scaffold.[7][8][9][10][11]

-

N-Functionalization: The primary amine can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions to introduce a variety of substituents. These transformations are fundamental to exploring the structure-activity relationship (SAR) in drug discovery programs.

-

O-Functionalization: The hydroxyl group can be converted into ethers, esters, or halides. It can also serve as a directing group for reactions on the cyclobutane ring. The Mitsunobu reaction, as discussed in the synthesis of the trans-isomer, is a key example of leveraging the reactivity of the hydroxyl group for stereochemical control.[5][8]

Visualization: Key Functional Group Transformations

Caption: Common functional group transformations of the this compound scaffold.

Ring-Opening Reactions

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to linear, functionalized molecules.[12] While less common than for cyclopropanes, these reactions can be triggered by various stimuli.

-

Acid- or Lewis Acid-Catalyzed Opening: In the presence of strong acids or Lewis acids, the hydroxyl group can be protonated or coordinated, turning it into a good leaving group. Subsequent nucleophilic attack, either intermolecularly or intramolecularly by the amine, can lead to ring-opened products.

-

Reductive Ring Opening: Certain reductive conditions, particularly with transition metal catalysts, can lead to the cleavage of C-C bonds within the cyclobutane ring.[13]

-

Oxidative Ring Opening: Oxidative methods can also be employed to cleave the ring, often leading to dicarboxylic acid derivatives or other highly functionalized linear products.[12]

Visualization: Conceptual Ring-Opening Pathways